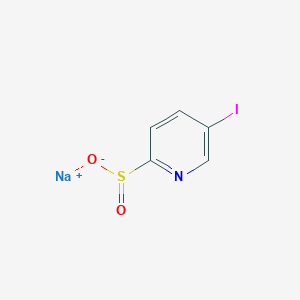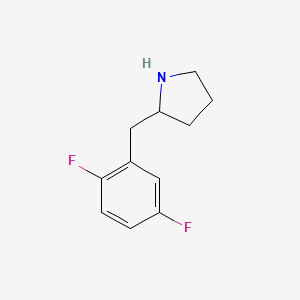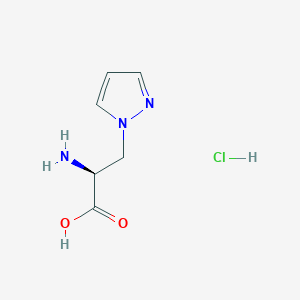
methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate is an organic compound that belongs to the class of amino acid derivatives It features a pyranone ring, which is a six-membered oxygen-containing heterocycle, attached to an amino acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate typically involves the following steps:
Formation of the Pyranone Ring: The pyranone ring can be synthesized through the reaction of glucose and piperidine in ethanol under an argon atmosphere. The reaction mixture is refluxed, and acetic acid is added to further the reaction.
Coupling with Amino Acid: The pyranone derivative is then coupled with an amino acid derivative under appropriate conditions to form the final product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can occur at the amino group or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.
Applications De Recherche Scientifique
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein-ligand binding.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of various bioactive compounds.
Mécanisme D'action
The mechanism of action of methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate involves its interaction with specific molecular targets. The pyranone ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to enzymes or receptors. The amino acid moiety can interact with active sites of enzymes, potentially inhibiting or modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one: This compound shares the pyranone ring structure and exhibits similar chemical properties.
2-Amino-4H-pyran-3-carbonitrile derivatives: These compounds have a similar core structure and are known for their diverse pharmacological activities.
Uniqueness
Methyl 2-amino-3-((6-methyl-2-oxo-2H-pyran-4-yl)oxy)butanoate is unique due to the specific combination of the pyranone ring and the amino acid moiety. This structural arrangement provides distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C11H15NO5 |
|---|---|
Poids moléculaire |
241.24 g/mol |
Nom IUPAC |
methyl 2-amino-3-(2-methyl-6-oxopyran-4-yl)oxybutanoate |
InChI |
InChI=1S/C11H15NO5/c1-6-4-8(5-9(13)16-6)17-7(2)10(12)11(14)15-3/h4-5,7,10H,12H2,1-3H3 |
Clé InChI |
QEWDXIMQFZCCRY-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=O)O1)OC(C)C(C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl 7-fluoro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate](/img/structure/B13656701.png)



![N-[2-(Aminomethyl)phenyl]acetamide](/img/structure/B13656724.png)
![5-([1,1'-Biphenyl]-3-yl)-8-([1,1'-biphenyl]-4-yl)-5,8-dihydroindolo[2,3-c]carbazole](/img/structure/B13656729.png)
![2-Hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13656737.png)
![6-Chloro-2-iodothieno[3,2-c]pyridine](/img/structure/B13656745.png)
![(2E)-3-(3,4-Dihydroxyphenyl)-N-[2-(3,4-dihydroxyphenyl)ethyl]prop-2-enamide](/img/structure/B13656746.png)



